molecular formula C₂₅H₃₄O₆ B117781 Dexbudesonide CAS No. 51372-29-3

Dexbudesonide

Cat. No. B117781
CAS RN: 51372-29-3
M. Wt: 430.5 g/mol
InChI Key: VOVIALXJUBGFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexbudesonide is a synthetic glucocorticoid corticosteroid which was never marketed. It is the 22 R - epimer of budesonide .


Molecular Structure Analysis

Dexbudesonide has a molecular formula of C25H34O6. Its average mass is 430.534 Da and its monoisotopic mass is 430.235535 Da . It has 9 defined stereocentres .


Physical And Chemical Properties Analysis

Dexbudesonide has a density of 1.3±0.1 g/cm^3, a boiling point of 599.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.9 mmHg at 25°C. Its enthalpy of vaporization is 102.4±6.0 kJ/mol and its flash point is 201.8±23.6 °C .

Scientific Research Applications

Neuroprotective Properties

Dexmedetomidine, a potent alpha-2-adrenergic agonist, exhibits neuroprotective properties in both experimental models and clinical settings. It is effective in attenuating delirium, preserving sleep architecture, ventilatory drive, and decreasing sympathetic tone and inflammatory responses. This makes it beneficial for improving outcomes and long-term brain function in critically ill patients (Mantz, Josserand, & Hamada, 2011).

Impact on Airway Tone

Dexmedetomidine and clonidine, both alpha-2 adrenergic agonists, have been shown to inhibit enhanced airway tone in ovalbumin-sensitized guinea pigs. This indicates potential use in relaxing the airway even in a hyper-reactive state, which could be relevant in certain respiratory conditions (Yamakage, Iwasaki, Satoh, & Namiki, 2008).

Therapeutic Delivery Applications

Dexbudesonide, as part of an acetal-derivatized dextran, has been used in the development of acid-sensitive microparticles for drug delivery. These particles, which release their payload in a pH-dependent manner, have been shown to increase the presentation of proteins to CD8+ T-cells, suggesting potential applications in vaccine and therapeutic delivery (Bachelder et al., 2008).

Role in Cardiothoracic Surgery

In cardiothoracic surgery, dexmedetomidine has been used to control withdrawal behavior and shows promise as a useful agent for treating substance withdrawal in intensive care settings. This application stems from its specific adrenergic agonist properties and the drug's overall profile (Baddigam, Russo, Russo, & Tobias, 2005).

Dexmedetomidine in Oncology

Dexmedetomidine has been studied for its impact on the malignancy of breast cancer cells. It was found to promote the proliferation, migration, and invasion of breast cancer cells through the activation of the α2B-adrenoceptor/ERK signaling pathway, highlighting a potential area of concern in its use in oncological settings (Xia et al., 2016).

Hemodynamic Effects

Research has also focused on the hemodynamic effects of dexmedetomidine in humans, emphasizing its sedative, analgesic, and cardiovascular stabilizing qualities. These studies have helped to understand its influence on heart rate, blood pressure, and overall cardiovascular function, which is crucial in its application during anesthesia and critical care (Bloor, Ward, Belleville, & Maze, 1992).

properties

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-VXKMTNQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017799
Record name Dexbudesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

To investigate the roles of signal transduction and activator of transcription 6 (STAT6) and orosomucoid 1-like 3 (ORMDL3) in airway remodeling among asthmatic mice and to observe the effects of budesonide (BUD) on their expression, thirty mice were randomly divided into control, asthma, and BUD intervention group. The mice were sensitized and challenged with ovalbumin (OVA) to establish a mouse model of asthma. The BUD intervention group received aerosol inhalation of BUD dissolved in normal saline 30 minutes before each OVA challenge, while normal saline was used instead of OVA solution in the control group. The pathological changes in the airway were observed by hematoxylin-eosin staining and Masson staining. The interleukin-13 (IL-13) level in lung homogenate was measured by enzyme-linked immunosorbent assay. The mRNA expression of STAT6 and ORMDL3 was measured by RT-PCR. The asthma group showed more pathological changes in the airway than the control and BUD intervention groups, and the BUD intervention group had reduced pathological changes in the airway compared with the asthma group. The asthma and BUD intervention groups had significantly higher IL-13 levels and mRNA expression of STAT6 and ORMDL3 than the control group (P<0.05), and these indices were significantly higher in the asthma group than in the BUD intervention group (P<0.05). The Pearson correlation analysis showed that STAT6 mRNA expression was positively correlated with ORMDL3 mRNA expression (r=0.676, P=0.032). STAT6 and ORMDL3 may be involved in the airway remodeling of mice, and BUD can reduce airway remodeling in asthmatic mice, possibly by down-regulating mRNA expression of STAT6 and ORMDL3., Mucus hypersecretion from airway epithelium is a characteristic feature of severe asthma. Glucocorticoids (GCs) may suppress mucus production and diminish the harmful airway obstruction. We investigated the ability of GCs to suppress mRNA expression and protein synthesis of a gene encoding mucin, MUC5AC, induced by transforming growth factor (TGF)-alpha in human mucoepidermoid carcinoma (NCI-H292) cells and the molecular mechanisms underlying the suppression. We determined if GCs such as dexamethasone (DEX), budesonide (BUD), and fluticasone (FP) could suppress MUC5AC production induced by a combination of TGF-alpha and double-strand RNA, polyinosinic-polycytidylic acid (polyI:C). MUC5AC mRNA expression and MUC5AC protein production were evaluated. The signaling pathways activated by TGF-alpha and their inhibition by GCs were tested using a phosphoprotein assay and MUC5AC promoter assay. DEX significantly suppressed the expression of MUC5AC mRNA and MUC5AC protein induced by TGF-alpha. The activation of the MUC5AC promoter by TGF-alpha was significantly inhibited by DEX. DEX did not affect activation of downstream pathways of the EGF receptor or mRNA stability of MUC5AC transcripts. DEX, BUD, and FP suppressed MUC5AC protein expression induced by a combination of TGF-alpha and polyI:C in a dose-dependent manner. GCs inhibited MUC5AC production induced by TGF-alpha alone or a combination of TGF-alpha and polyI:C; the repression may be mediated at the transcriptional but not post-transcriptional level.
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dexbudesonide

Color/Form

Crystals

CAS RN

51372-29-3, 51333-22-3
Record name (22R)-Budesonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51372-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexbudesonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexbudesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16α(R),17-[butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Budesonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI1006KPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

221-232 °C (decomposes)
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexbudesonide
Reactant of Route 2
Dexbudesonide
Reactant of Route 3
Reactant of Route 3
Dexbudesonide
Reactant of Route 4
Dexbudesonide
Reactant of Route 5
Dexbudesonide
Reactant of Route 6
Dexbudesonide

Citations

For This Compound
17
Citations
ARA RAUF, A MUSIB - researchgate.net
(57) Abstract: This invention also relates to pharmacological compositions containing the compounds of the present invention, and methods of treating asthma, rheumatoid arthritis, …
Number of citations: 0 www.researchgate.net
PJ Gill, P Parkin, YA Reginald, SS Shah… - The Cochrane …, 2020 - ncbi.nlm.nih.gov
Although periorbital (preseptal) and orbital (postseptal) cellulitis are anatomically distinct bacterial infections, clinical differentiation is often difficult, and these two conditions usually are …
Number of citations: 3 www.ncbi.nlm.nih.gov
G Coquerel - Pharmaceutical Salts and Co-crystal. Royal Society …, 2011 - books.google.com
When a solid phase is characterized, the independent components of the related system must be defined together with the physical variable (s) applicable to the system. For instance, …
Number of citations: 5 books.google.com
D Farmaco - HPLC Methods for Recently Approved …, 2005 - books.google.com
Each chapter is headed by the name and structure of the target compound as well as other useful data such as the CAS Registry Number, molecular formula, molecular weight, and …
Number of citations: 3 books.google.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
MGC Díaz - Quaderns de la Fundació Dr. Antoni Esteve, 2016 - raco.cat
En este apartado vamos a aprender a identificar y traducir las enzimas del inglés al español. No hay libros normativos al respecto en español, por lo que buena parte de lo que cuento …
Number of citations: 0 www.raco.cat
E Widström - 2000 - julkari.fi
Tietoyhteiskunta-käsite tuli julkisen keskustelun aiheeksi jo 1990-luvun alkupuolella. Suomessa tietoyhteiskunta-kysymys nähtiin 1990-luvun alkupuolella keskeisenä talouden ja …
Number of citations: 2 www.julkari.fi
R Tokola - 2000 - julkari.fi
Tietoyhteiskunta-käsite tuli julkisen keskustelun aiheeksi jo 1990-luvun alkupuolella. Suomessa tietoyhteiskunta-kysymys nähtiin 1990-luvun alkupuolella keskeisenä talouden ja …
Number of citations: 2 www.julkari.fi
M Toivonen - 2000 - julkari.fi
Tietoyhteiskunta-käsite tuli julkisen keskustelun aiheeksi jo 1990-luvun alkupuolella. Suomessa tietoyhteiskunta-kysymys nähtiin 1990-luvun alkupuolella keskeisenä talouden ja …
Number of citations: 2 www.julkari.fi
M Toivonen - 2000 - julkari.fi
Tietoyhteiskunta-käsite tuli julkisen keskustelun aiheeksi jo 1990-luvun alkupuolella. Suomessa tietoyhteiskunta-kysymys nähtiin 1990-luvun alkupuolella keskeisenä talouden ja …
Number of citations: 2 www.julkari.fi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.